molecular formula C22H22N2O4S B2816695 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide CAS No. 946321-85-3

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide

Cat. No.: B2816695
CAS No.: 946321-85-3
M. Wt: 410.49
InChI Key: RQCSLHGGDSZNJC-UHFFFAOYSA-N
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Description

“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide” is a complex organic compound. It is related to furan derivatives, which are known for their wide range of applications in medicinal chemistry due to their chemotherapeutic behavior . Furan derivatives are also used as building blocks for the formation of naturally occurring metabolites .


Synthesis Analysis

The synthesis of furan derivatives often involves the reaction of the corresponding hydrazide with different aldose sugars . The heterocyclization of the formed hydrazones affords the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as a modified nucleobase via acetylation followed by the heterocyclization process .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .


Chemical Reactions Analysis

Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk, or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products . Its condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Metabolism and Detection

  • Biomonitoring of Heterocyclic Aromatic Amine Metabolites : Studies on heterocyclic aromatic amines (HAAs) have shown methods for biomonitoring these compounds in human urine, which could be relevant for assessing exposure to various compounds including N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide. These methods involve solid-phase extraction and immunoaffinity separation for analysis and quantification, highlighting the metabolism of such compounds in vivo and their potential effects on human health (Stillwell et al., 1999).

  • CYP1A2-catalyzed Conversion : The metabolism of dietary heterocyclic amines through CYP1A2-catalyzed conversion to their proximate carcinogens in humans indicates the significance of understanding enzyme-mediated transformations of such compounds. This process underscores the importance of studying how specific compounds are metabolized in the human body, which could be applicable to this compound (Boobis et al., 1994).

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-7-10-19(13-16(15)2)29(26,27)23-18-9-8-17-5-3-11-24(20(17)14-18)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCSLHGGDSZNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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